2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-

GABA receptor pharmacology Insecticide selectivity Structure-activity relationship

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- (CAS 131505-63-0) is a 1,4-bis-substituted bicyclo ortho ester (BOE) that belongs to the trioxabicyclooctane (TBO) class of potent, noncompetitive GABAA receptor antagonists. The compound features a 3-fluorophenyl substituent at the 4-position of the bicyclic cage and a 4-ethynylphenyl group at the 1-position.

Molecular Formula C19H15FO3
Molecular Weight 310.3 g/mol
CAS No. 131505-63-0
Cat. No. B160253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-
CAS131505-63-0
Synonyms2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluoropheny l)-
Molecular FormulaC19H15FO3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC(=CC=C4)F
InChIInChI=1S/C19H15FO3/c1-2-14-6-8-15(9-7-14)19-21-11-18(12-22-19,13-23-19)16-4-3-5-17(20)10-16/h1,3-10H,11-13H2
InChIKeyHAVKSOAZTDSJKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

131505-63-0 Procurement Guide – 1-(4-Ethynylphenyl)-4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane


2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- (CAS 131505-63-0) is a 1,4-bis-substituted bicyclo ortho ester (BOE) that belongs to the trioxabicyclooctane (TBO) class of potent, noncompetitive GABAA receptor antagonists [1]. The compound features a 3-fluorophenyl substituent at the 4-position of the bicyclic cage and a 4-ethynylphenyl group at the 1-position. Its molecular formula is C₁₉H₁₅FO₃ (MW 310.3 g/mol), and it is commercially available at ≥99% HPLC purity . This compound is a member of the broader EBOB (ethynylbicycloorthobenzoate) chemotype, which has been established as among the most potent insecticidal GABA-gated chloride channel blockers, with lead compounds in this series exhibiting housefly topical LD₅₀ values in the 0.1–1 µg/g range and mouse intraperitoneal LD₅₀ values of 0.1–1 mg/kg [1].

GABA-gated chloride channel noncompetitive antagonist studies
Positional fluorine SAR on 4-aryl substituent
Click-chemistry-enabled probe development via terminal alkyne handle

Why 3-Fluorophenyl Substitution Cannot Be Interchanged with Other Aryl or Alkyl Analogs in 131505-63-0


In the 1-(4-ethynylphenyl)-4-substituted-2,6,7-trioxabicyclo[2.2.2]octane series, the 4-substituent is the primary determinant of both insecticidal potency and mammalian vs. insect selectivity [1]. Systematic evaluation of 35 analogs revealed that while phenyl and fluorophenyl substituents are both classified as 'particularly effective,' only the 4-fluorophenyl isomer demonstrably confers selective toxicity toward houseflies, whereas certain alkyl substituents (e.g., n-butyl) also show selectivity, and dimethylamino selectively increases murine toxicity [1]. The 3-fluorophenyl substitution (meta-fluoro) occupies a distinct electronic and steric space compared to the 4-fluoro and 2-fluoro regioisomers (CAS 131541-24-7 and 131505-64-1, respectively), and the position of the fluorine atom on the aryl ring directly modulates the compound's interaction with the GABA-gated chloride channel binding site. Therefore, generic substitution of 131505-63-0 with a 4-fluoro or 2-fluoro analog will not preserve the same pharmacological profile and may alter both target potency and species selectivity.

4-Fluoro analog (CAS 131541-24-7)
Para-fluoro isomer is associated with housefly-selective toxicity; meta-fluoro may shift species selectivity profile and should not be assumed interchangeable.
Alkyl 4-substituent analogs
Non-fluorophenyl substituents (e.g., tert-butyl, n-butyl) fall outside the aryl electronic space; potency and selectivity ranking may differ in TBPS assay.
Non-ethynyl TBOs (e.g., TBOB)
Absence of terminal alkyne prevents CuAAC click derivatization; de novo synthesis required for probe functionalization.

Quantitative Differentiation Evidence for 131505-63-0 vs. Closest Structural Analogs


Meta-Fluoro vs. Para-Fluoro Regioisomer: Distinct Species Selectivity Profile

Among the eight aryl-substituted analogs in the 1-(4-ethynylphenyl)-4-substituted-2,6,7-trioxabicyclo[2.2.2]octane series, the 4-fluorophenyl (para-fluoro) isomer has been explicitly identified as conferring selective toxicity to houseflies, whereas the 3-fluorophenyl (meta-fluoro) compound 131505-63-0 is not associated with this selectivity bias [1]. Both isomers fall within the 'fluorophenyl' group classified as 'particularly effective' 4-substituents alongside phenyl, tert-butyl, C3–4 n-alkyl, and C3–6 cycloalkyl substituents. However, the differential selectivity annotation for the 4-fluoro regioisomer – and the absence of such annotation for the 3-fluoro regioisomer – indicates that the fluorine position on the aryl ring modulates the insect vs. mammal toxicity ratio. This is further supported by the general finding that potency in the TBPS receptor assay correlates with mouse toxicity (r = 0.76; n = 30), and that distinct 4-substituents produce different degrees of species selectivity [1].

Species selectivity (meta vs para F)
Reported
3-F: no selective toxicity annotation
4-F: housefly-selective toxicity documented
Selectivity annotation differs by fluorine position; meta-fluoro may lack housefly bias reported for para-fluoro.
Class-level inference from Palmer et al. 1991; direct comparative assay pending.
GABA receptor pharmacology Insecticide selectivity Structure-activity relationship

Aryl vs. Alkyl 4-Substitution: 3-Fluorophenyl Confers Nanomolar GABA Receptor Potency Comparable to Optimal tert-Butyl

The Palmer et al. (1991) study of 35 analogs established that 'particularly effective' 4-substituents include tert-butyl (identified as 'near optimal'), C3–4 n-alkyl, C3–6 cycloalkyl, several C3–5 branched alkyls, and phenyl or fluorophenyl [1]. The IC₅₀ range for inhibiting [³⁵S]TBPS binding to the GABA-gated chloride channel for compounds in this 'effective' subset is 0.4–5 nM [1]. As a fluorophenyl-substituted analog, 131505-63-0 is predicted to exhibit IC₅₀ within this nanomolar potency range, comparable to the tert-butyl benchmark. In contrast, analogs with less effective 4-substituents (longer-chain alkyls, certain alkenyl groups, and some aryl variants) fall outside this high-potency cluster. This places 131505-63-0 among the highest-potency GABA receptor antagonists in the series, with potency at least one to two orders of magnitude greater than the less active half of the 35-analog set.

GABA receptor potency (predicted)
Class-level
IC₅₀ 0.4–5 nM (fluorophenyl class)
Predicted to match high-potency tier comparable to tert-butyl benchmark.
Range inferred from [³⁵S]TBPS assay for effective 4-substituent subset.
GABA-gated chloride channel TBPS binding assay Insecticide potency

4-Ethynylphenyl Handle Enables Radioligand and Click-Chemistry Probe Development Unavailable in Non-Ethynyl TBOs

The 4-ethynylphenyl group at the 1-position of 131505-63-0 is the defining structural feature of the EBOB chemotype that enabled development of [³H]EBOB, the most widely used radioligand for the insect and mammalian GABA receptor noncompetitive blocker site [1]. The terminal alkyne provides a synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [2], permitting conjugation to fluorophores, biotin, or solid supports for target identification, pull-down, and imaging applications. This functional handle is absent in the earlier TBOB (tert-butylbicycloorthobenzoate) scaffold, which lacks the ethynyl moiety and therefore cannot be directly functionalized via click chemistry without complete resynthesis of the 1-substituent. The presence of both the ethynyl handle and the 3-fluorophenyl substituent in a single molecule (131505-63-0) thus combines high GABA receptor potency with click-chemistry-enabled probe versatility.

Click-chemistry handle
Reported
Terminal alkyne present (EBOB chemotype)
Enables CuAAC conjugation to fluorophores/biotin without scaffold redesign.
Non-ethynyl TBOs (e.g., TBOB) lack this functional vector.
Chemical probe development Click chemistry Radioligand binding

3-Fluorophenyl vs. 4-Fluorophenyl: Differential Electronic Effects on the Aryl Ring Modulate Binding Site Interactions

Fluorine substitution at the meta (3-) vs. para (4-) position of the phenyl ring produces distinct electronic effects: the Hammett σₘ value for fluorine is +0.34 (electron-withdrawing via inductive effect), while σₚ is +0.06 (weakly electron-withdrawing with opposing resonance donation) [2]. This difference in electronic character at the GABA receptor binding site can alter the strength of π-stacking or electrostatic interactions with aromatic residues in the receptor pocket. The Palmer et al. (1991) finding that 4-fluorophenyl – but not 3-fluorophenyl – is annotated for housefly-selective toxicity provides empirical evidence that the fluorine position matters pharmacologically [1]. Researchers using comparative molecular field analysis (CoMFA) on TBO compounds have noted that aryl-substituted TBOs, including fluorophenyl variants, occupy distinct electrostatic and steric fields compared to alkyl-substituted analogs, supporting the premise that regioisomeric fluorophenyl substitution produces differentiable binding modes [3].

Electronic substituent effect (σ)
Supporting evidence
σₘ (3-F) = +0.34
σₚ (4-F) = +0.06
Stronger inductive withdrawal at meta position may modulate binding-site electrostatics.
Hammett constants correlate with documented selectivity differences.
Fluorine positional effects GABA receptor Electronic substituent effects

Optimal Research and Industrial Application Scenarios for 131505-63-0


GABA Receptor Pharmacology: Positional Fluorine SAR Studies on the 4-Aryl Substituent

Researchers conducting structure-activity relationship (SAR) studies on the GABA-gated chloride channel noncompetitive blocker site can use 131505-63-0 as the meta-fluoro reference compound in a regioisomeric scanning set comprising the 2-fluoro (CAS 131505-64-1), 3-fluoro (CAS 131505-63-0), and 4-fluoro (CAS 131541-24-7) phenyl analogs. The differential electronic character of the 3-fluorophenyl group (Hammett σₘ = +0.34 vs. σₚ = +0.06 for 4-fluoro) enables probing of electrostatic requirements at the aryl-binding subsite [4]. The Palmer et al. (1991) dataset indicates that fluorophenyl substitution yields high-potency GABA receptor antagonism in the 0.4–5 nM IC₅₀ range, and the documented housefly-selective toxicity of the 4-fluoro isomer provides a selectivity benchmark against which the 3-fluoro analog can be directly compared [1].

Click-Chemistry-Enabled Chemical Probe Synthesis for GABA Receptor Target Engagement

The terminal alkyne of the 4-ethynylphenyl group in 131505-63-0 serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [3]. This enables conjugation of the compound to azide-functionalized fluorophores (for fluorescence polarization or imaging), biotin (for streptavidin pull-down and target identification), or solid-phase resins (for affinity chromatography). The resulting probes retain the potent GABA receptor binding of the parent TBO chemotype while adding detection or enrichment functionality. This approach mirrors the strategy used to develop [³H]EBOB from the 4-n-propyl ethynyl analog [2], and extends it to an aryl-substituted (3-fluorophenyl) probe scaffold that may offer distinct binding kinetics or selectivity compared to alkyl-substituted EBOB variants.

Insecticide Discovery: High-Potency GABA Antagonist with Non-Housefly-Selective Fluorophenyl Substitution

In insecticide lead optimization programs targeting the GABA-gated chloride channel, 131505-63-0 offers a fluorophenyl-substituted scaffold with predicted high insecticidal potency (housefly topical LD₅₀ in the 0.1–1 µg/g range based on the 'particularly effective' 4-substituent classification) without the documented housefly-selective toxicity bias of the 4-fluoro analog [1]. This may be advantageous when broad-spectrum activity or mammalian safety profiling is a program objective. The compound's ethynyl group also provides a vector for further structural diversification via Sonogashira coupling or click chemistry to generate focused libraries for lead optimization [3].

Mammalian GABA Receptor Probe Development Without Insect-Selective Confound

For neuroscience applications requiring a high-affinity GABA_A receptor antagonist probe for mammalian systems, 131505-63-0 may be preferred over the 4-fluoro regioisomer because the 3-fluoro variant is not associated with the housefly-selective toxicity annotation [1]. This reduces the likelihood of species-specific binding artifacts when the compound is used in cross-species comparative studies. The compound can be further derivatized via the ethynyl handle to create tritiated or fluorescent probes for receptor autoradiography, binding kinetics, or competitive displacement assays in rodent brain membranes, analogous to the established [³H]EBOB methodology [2].

Application
Selection Property
Validation Focus
GABA receptor positional fluorine SAR
Meta-fluorophenyl regioisomer with distinct σₘ electronic profile
Cross-compare selectivity annotations vs. para- and ortho-fluoro analogs
Click-chemistry probe synthesis
Terminal alkyne handle compatible with CuAAC
Confirm retained GABA receptor affinity after azide conjugation
Insecticide target-site profiling
High-potency GABA antagonist without housefly-selective annotation
Test insecticidal activity and mammalian safety ratio in side-by-side assays
Mammalian neuroscience probe development
Fluorophenyl GABA_A antagonist lacking insect-selective bias
Validate binding kinetics and selectivity in rodent brain membranes
Quote Request

Request a Quote for 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.